molecular formula C9H10O3 B1330104 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6329-73-3

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No. B1330104
CAS RN: 6329-73-3
M. Wt: 166.17 g/mol
InChI Key: ZHKALZZEGVFZQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride involved X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy techniques . Another compound, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, was synthesized using piperonal and characterized by NMR, elemental analysis, UV–Vis spectroscopy, and single-crystal X-ray crystallography . Additionally, the synthesis of 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol was achieved through the selective reduction in keto ozonide with LiAlH4 .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various analytical techniques. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was found to crystallize in the triclinic system . The geometry of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was optimized by the DFT method, and the results were compared with X-ray diffraction data . The structures of two chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone were also determined, showing crystallization in monoclinic and triclinic crystal systems .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize the compounds. For instance, the synthesis of benzothiophene derivatives was achieved through heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which were converted into (E)-2-(1-alkenyl)benzothiophenes using Pd-catalyzed or radical-promoted heterocyclodehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were characterized using spectroscopic and thermal analysis methods. The compound 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by FT-IR, NMR, UV–Vis spectroscopies, and TG/DTA thermal analysis . The electronic transitions and spectral features of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime were performed by TD-DFT calculations .

Scientific Research Applications

Psychoactive Substance Research

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is related to psychoactive substances and its implications in serotonin syndrome onset have been studied. Serotonin syndrome can develop from over-activation of the serotoninergic system by several mechanisms. Research shows that certain psychoactive substances, including some chemically related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, are implicated in serotonin syndrome occurrence. Clinicians need to be aware of the potential risks and severe consequences of recreational use of such substances, which can sometimes be undetectable in routine drug screenings (Schifano et al., 2021).

Pharmacological Applications in the Central Nervous System

The compound has also been studied for its pharmacological applications, particularly in the context of the central nervous system. Phytol, a substance chemically similar to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, shows promise in pharmaceutical applications for treating nervous system diseases in humans and rodents. The study emphasizes the need to further explore molecules like phytol for their high pharmacological potential and the possible transfer of technologies to foster economic and industrial growth (Costa et al., 2014).

Potential in Anticancer Drug Development

Interestingly, there's a significant focus on the potential of compounds structurally related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in the development of anticancer drugs. Some studies have pointed out the anticancer effects of the Astrodaucus genus, which contains biologically active phytochemicals with a benzodioxole structure similar to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. Considering the structure and biological tests, it's suggested that more research should be conducted on this genus for potential anticancer applications (Hesari et al., 2021).

Safety And Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKALZZEGVFZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278304
Record name 1-(1,3-Benzodioxol-5-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

CAS RN

6329-73-3
Record name 6329-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-Benzodioxol-5-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3,4-methylenedioxy)phenylacetic acid (5 g, 25.75 mmol) in anhydrous THF (20 mL) at 0° C. was added BH3THF (40 mL, 1.0 M in THF). The mixture was stirred at room temperature for 1 h. To work up, THF was evaporated on a rotavap. The residue was treated with water (100 mL) Acidified and extracted with ether (2×100 mL). Removal of the solvent under reduced pressure gave 2-(3,4-methylenedioxy)phenyl-1-ethanol as an oil (4.7 g, 98% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(3,4-methylenedioxy)phenylacetic acid (5 g, 25.75 mmol) in anhydrous THF (20 ml) at 0° C. was added BH3 THF (40 ml, 1.0 M in THF). The mixture was stirred at room temperature for 1 h. To work up, THF was evaporated on a rotavap. The residue was treated with water (100 ml) Acidified and extracted with ether (2×100 ml). Removal of the solvent under reduced pressure gave 2-(3,4-methylenedioxy)phenyl-1-ethanol as an oil (4.7 g, 98% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-benzo[1,3]dioxol-5-yl-ethanone (2.5 gm; 15.2 mmol) in methanol (50 mL) is added sodium borohydride (634 mg; 16.7 mmol) in portions allowing for gas evolution. The reaction is stirred at room temperature for 3 hours before additional sodium borohydride is added to give a complete reaction by TLC (20% EA/Hex). The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The organics are separated, washed with water, dried over magnesium sulfate, and the solvent is removed to give 2.18 grams of 1-benzo[1,3]dioxol-5-yl-ethanol.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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